molecular formula C17H21N3O B2827733 6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448030-31-6

6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2827733
CAS No.: 1448030-31-6
M. Wt: 283.375
InChI Key: SHBWKTGUQHQVMT-UHFFFAOYSA-N
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Description

6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that features a unique structure combining an adamantane moiety with a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, while the pyrrolo[3,4-d]pyrimidine core is synthesized via a cyclization reaction involving appropriate precursors. The final step often involves coupling the two moieties under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium hydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds such as amantadine and rimantadine share the adamantane moiety and have similar structural features.

    Pyrrolo[3,4-d]pyrimidine derivatives: Compounds like ruxolitinib and tofacitinib share the pyrrolo[3,4-d]pyrimidine core and have similar biological activities.

Uniqueness

What sets 6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine apart is the combination of the adamantane and pyrrolo[3,4-d]pyrimidine moieties in a single molecule. This unique structure provides a distinct set of chemical and biological properties that are not found in other compounds with similar individual moieties.

Properties

IUPAC Name

1-adamantyl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-16(20-8-14-7-18-10-19-15(14)9-20)17-4-11-1-12(5-17)3-13(2-11)6-17/h7,10-13H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBWKTGUQHQVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC5=CN=CN=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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